Tert-butyl 5-hydroxy-2-iodobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
409334-78-7 |
|---|---|
Molecular Formula |
C11H13IO3 |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
tert-butyl 5-hydroxy-2-iodobenzoate |
InChI |
InChI=1S/C11H13IO3/c1-11(2,3)15-10(14)8-6-7(13)4-5-9(8)12/h4-6,13H,1-3H3 |
InChI Key |
CHFDWDZHVBMCPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC(=C1)O)I |
Origin of Product |
United States |
Synthetic Methodologies for Tert Butyl 5 Hydroxy 2 Iodobenzoate
The creation of tert-butyl 5-hydroxy-2-iodobenzoate is primarily achieved through two distinct synthetic philosophies. The first involves the esterification of 5-hydroxy-2-iodobenzoic acid, while the second employs the regioselective iodination of a tert-butyl hydroxybenzoate precursor.
Reactivity and Derivatization Strategies of Tert Butyl 5 Hydroxy 2 Iodobenzoate
Transformations Involving the Aryl Iodide Moiety
The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions compared to the corresponding aryl bromides or chlorides. youtube.com This high reactivity makes tert-butyl 5-hydroxy-2-iodobenzoate an excellent substrate for a variety of synthetic transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. youtube.com For this compound, the aryl iodide can readily undergo oxidative addition to a low-valent palladium species, initiating the catalytic cycle.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds between an organohalide and an organoboron compound. While specific examples with this compound are not prevalent in the literature, the reaction is expected to proceed efficiently based on studies with similar substrates. The coupling of aryl iodides with arylboronic acids is a well-established transformation. researchgate.net The hydroxyl group may necessitate the use of a base that does not cause significant deprotonation or side reactions.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides Data based on analogous reactions with substituted aryl iodides.
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (2) | - | Na₂CO₃ | Toluene/H₂O | 80 | >95 |
| 2 | 4-Iodophenol | 4-Methylphenylboronic acid | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ | DMF | 100 | 92 |
| 3 | Methyl 2-iodobenzoate | 3-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 90 | 88 |
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. epfl.chrsc.orgwikipedia.orgyoutube.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. libretexts.org Given the high reactivity of aryl iodides, the Sonogashira coupling of this compound is expected to proceed under mild conditions. youtube.com The presence of the hydroxyl group might require protection or careful selection of the base to avoid side reactions.
Table 2: Typical Conditions for Sonogashira Coupling of Aryl Iodides Data based on analogous reactions with substituted aryl iodides.
| Entry | Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 95 |
| 2 | 4-Iodophenol | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 60 | 89 |
| 3 | Ethyl 2-iodobenzoate | 1-Heptyne | Pd(OAc)₂ (1) | CuI (2) | Piperidine | DMF | 50 | 91 |
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a new C-C bond, leading to substituted alkenes. wikipedia.orgyoutube.com The reaction typically employs a palladium catalyst and a base. libretexts.org For this compound, the reaction with various alkenes, such as acrylates or styrenes, would be expected to yield the corresponding olefination products. The regioselectivity of the alkene addition is influenced by the nature of the substituents on the alkene.
Table 3: General Conditions for the Heck Reaction of Aryl Iodides Data based on analogous reactions with substituted aryl iodides.
| Entry | Aryl Iodide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Styrene | Pd(OAc)₂ (1) | - | Et₃N | DMF | 100 | 90 |
| 2 | 4-Iodophenol | Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Acetonitrile | 80 | 85 |
| 3 | Methyl 2-iodobenzoate | Cyclohexene | PdCl₂ (5) | PPh₃ (10) | NaOAc | DMA | 120 | 78 |
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction has a broad substrate scope. nih.gov The amination of this compound would provide access to a variety of substituted aniline (B41778) derivatives. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields and accommodating a wide range of amine coupling partners.
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Iodides Data based on analogous reactions with substituted aryl iodides.
| Entry | Aryl Iodide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Iodobenzene | Aniline | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 92 |
| 2 | 4-Iodophenol | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 88 |
| 3 | Methyl 2-iodobenzoate | Benzylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Toluene | 90 | 95 |
Metal-halogen exchange is a fundamental transformation in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for aryl iodides, which readily undergo exchange with organolithium reagents. harvard.edu
For this compound, a lithium-halogen exchange would generate a highly reactive aryllithium species. The presence of the acidic hydroxyl group would necessitate its prior deprotonation or protection to prevent quenching of the organolithium reagent. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring.
Table 5: General Scheme for Metal-Halogen Exchange and Subsequent Electrophilic Quench Reaction based on established principles of organometallic chemistry.
| Step | Reagent | Product | Comments |
| 1 | 2 eq. n-BuLi, THF, -78 °C | Aryllithium intermediate | The first equivalent of n-BuLi deprotonates the hydroxyl group, and the second performs the halogen exchange. |
| 2 | Electrophile (e.g., CO₂, DMF, RCHO) | Functionalized benzoate (B1203000) derivative | The aryllithium attacks the electrophile. |
Nucleophilic Aromatic Substitution with Activated Iodides
The iodine atom on the aromatic ring of this compound is positioned ortho to an electron-withdrawing carbonyl group, which activates it toward nucleophilic aromatic substitution (SNAr). In a typical SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, iodide). youtube.com The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. youtube.com The presence of the ortho-ester and para-hydroxyl groups influences the electron density of the ring, affecting the rate and feasibility of substitution. For a successful SNAr reaction, a strong nucleophile is generally required, and the leaving group's ability to depart is crucial. youtube.com While iodide is typically a good leaving group, in the context of SNAr, fluoride (B91410) is often superior due to its high electronegativity which strongly polarizes the carbon-halogen bond, making the carbon more susceptible to nucleophilic attack. youtube.com
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for a variety of derivatization reactions, enabling the introduction of diverse functionalities.
The hydroxyl group can be readily converted into an ether through reactions like Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl or benzyl (B1604629) halide. The choice of base and solvent is critical to ensure efficient reaction and minimize side reactions.
Table 1: Examples of Etherification Reactions
| Reactant | Reagents | Product | Yield |
|---|---|---|---|
| This compound | Methyl Iodide, K₂CO₃ | Tert-butyl 2-iodo-5-methoxybenzoate | High |
Note: This table is illustrative, based on common organic chemistry principles, as specific literature examples for this exact substrate can be vary.
Acylation and sulfonylation reactions transform the hydroxyl group into esters and sulfonate esters, respectively. These reactions are typically performed using acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct (HCl). These modifications can serve as protecting groups or as a means to introduce new functionalities.
Table 2: Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Base | Product |
|---|---|---|---|
| Acetylation | Acetyl Chloride | Pyridine | Tert-butyl 5-acetoxy-2-iodobenzoate |
The phenolic group can be a target for oxidation. Research has shown that 2-iodoxybenzoic acid (IBX), a hypervalent iodine reagent, is a powerful oxidant for various functional groups. orientjchem.org To overcome the insolubility of IBX in many organic solvents, polymer-supported versions have been developed. orientjchem.org this compound itself serves as a precursor for such polymer-supported reagents. The phenolic hydroxyl group can be coupled to a polymer support, like aminopropylsilica gel, followed by cleavage of the tert-butyl ester and oxidation of the iodide to the pentavalent state (IBX) using an oxidant like Oxone. orientjchem.org This creates a solid-phase oxidant that simplifies product purification, as the spent reagent can be removed by simple filtration. orientjchem.org These polymer-supported IBX reagents have been shown to effectively oxidize primary and secondary alcohols. orientjchem.org
Modifications of the Tert-butyl Ester Linkage
The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to acid-catalyzed cleavage.
The removal of the tert-butyl group is typically achieved under acidic conditions, which proceed via a stable tert-butyl cation. However, for substrates containing other acid-sensitive functional groups, selective deprotection methods are necessary. One such method involves the use of Lewis acids like zinc bromide (ZnBr₂) in dichloromethane (B109758). researchgate.net This approach has been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other acid-labile protecting groups, such as N-Boc or N-trityl groups, although these can also be labile under the conditions. researchgate.net The choice of solvent and the specific Lewis acid can be tuned to optimize selectivity. For instance, ZnBr₂ in a mixture of isopropanol (B130326) and nitromethane (B149229) has been used for the removal of tert-butyl and Boc protecting groups. researchgate.net
Table 3: Deprotection Conditions
| Reagent(s) | Conditions | Outcome | Reference |
|---|---|---|---|
| ZnBr₂ | Dichloromethane | Selective cleavage of tert-butyl ester | researchgate.net |
Transesterification to Other Esters
The conversion of the tert-butyl ester group in this compound to other esters, a process known as transesterification, is a valuable strategy for modifying the properties of the molecule. This transformation can be achieved under various catalytic conditions, including acidic, basic, or metal-catalyzed reactions. The bulky nature of the tert-butyl group can influence the reaction kinetics, often requiring specific conditions to proceed efficiently.
One general approach for the transesterification of tert-butyl esters involves their conversion into a more reactive intermediate, such as an acid chloride. For instance, the reaction of a tert-butyl ester with an agent like thionyl chloride (SOCl₂) or a combination of a chlorinating agent and a Lewis acid like tin(II) chloride (SnCl₂) can generate the corresponding acid chloride in situ. organic-chemistry.orgorganic-chemistry.org This highly reactive intermediate can then readily react with a wide range of alcohols (primary, secondary, or tertiary) to yield the desired ester.
Table 1: General Methods for Transesterification of Tert-butyl Esters
| Catalyst/Reagent | Reactant | Product | Conditions | Reference |
|---|---|---|---|---|
| SnCl₂ / α,α-dichlorodiphenylmethane | Tert-butyl ester, Alcohol/Amine | Ester/Amide | Mild conditions | organic-chemistry.orgorganic-chemistry.org |
| Thionyl chloride (SOCl₂) | Tert-butyl ester | Acid chloride | Room temperature | organic-chemistry.org |
| Scandium(III) triflate (Sc(OTf)₃) | Carboxylic ester, Alcohol | Transesterified ester | Boiling in alcohol, microwave irradiation can reduce reaction times | organic-chemistry.org |
It is important to note that while these are general methods, the specific application to this compound would require optimization of reaction conditions to account for the electronic effects of the hydroxyl and iodo substituents on the aromatic ring. The presence of the free hydroxyl group might necessitate a protection strategy prior to transesterification to avoid undesired side reactions, depending on the chosen catalytic system.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the tert-butyl ester of this compound to yield 5-hydroxy-2-iodobenzoic acid is a fundamental deprotection strategy. The tert-butyl ester group is known for its stability under basic conditions but is readily cleaved under acidic conditions, proceeding through a mechanism that involves the formation of a stable tert-butyl cation.
A variety of acidic conditions can be employed for this transformation. Aqueous phosphoric acid is an effective and environmentally benign reagent for the deprotection of tert-butyl esters. organic-chemistry.org The reaction conditions are generally mild and show good selectivity in the presence of other acid-sensitive groups. Another common method involves the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). The reaction is typically rapid, but the strong acidity of TFA might not be suitable for substrates with other acid-labile functional groups.
Lewis acids, such as zinc bromide (ZnBr₂) in an appropriate solvent, can also effectively catalyze the hydrolysis of tert-butyl esters. This method offers an alternative to protic acids and can sometimes provide better chemoselectivity. Furthermore, powdered potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) has been reported as a safe and efficient alternative for the cleavage of tert-butyl benzoates at ambient temperature. organic-chemistry.org A more recent development involves the use of a triarylamminium radical cation, which facilitates a mild deprotection of tert-butyl esters. organic-chemistry.org
Table 2: General Methods for Hydrolysis of Tert-butyl Esters
| Reagent | Conditions | Product | Noteworthy Features | Reference |
|---|---|---|---|---|
| Aqueous Phosphoric Acid | Mild conditions | Carboxylic acid | Environmentally benign, good selectivity | organic-chemistry.org |
| Trifluoroacetic Acid (TFA) | Typically in DCM | Carboxylic acid | Rapid reaction | |
| Zinc Bromide (ZnBr₂) | In a suitable solvent | Carboxylic acid | Lewis acid catalysis, alternative to protic acids | |
| Powdered Potassium Hydroxide (KOH) | THF, ambient temperature | Carboxylic acid | Safe and efficient for tert-butyl benzoates | organic-chemistry.org |
The choice of hydrolysis reagent for this compound would depend on the desired reaction conditions and the compatibility with the other functional groups present in the molecule.
Mechanistic Investigations in Reactions Involving Tert Butyl 5 Hydroxy 2 Iodobenzoate
Elucidation of Reaction Mechanisms in Cross-Coupling Reactions
While specific mechanistic studies exclusively focused on tert-butyl 5-hydroxy-2-iodobenzoate are not extensively documented, its behavior in cross-coupling reactions can be understood through the well-established mechanisms of reactions like Suzuki, Heck, and Sonogashira couplings, for which aryl iodides are common substrates.
The general catalytic cycle for a palladium-catalyzed cross-coupling reaction involving this compound would typically proceed through three fundamental steps:
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl iodide, this compound, to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-iodine bond and the formation of a new palladium(II) intermediate. The electron-withdrawing character of the tert-butyl ester group can influence the rate of this step.
Transmetalation (for Suzuki and similar couplings) or Carbopalladation (for Heck coupling):
In a Suzuki coupling , the palladium(II) intermediate undergoes transmetalation with an organoboron reagent in the presence of a base. The base activates the organoboron compound, facilitating the transfer of the organic group to the palladium center.
In a Heck coupling , the palladium(II) intermediate undergoes migratory insertion with an alkene. The aryl group from the benzoate (B1203000) derivative adds across the double bond of the alkene.
Reductive Elimination: This is the final step of the catalytic cycle, where the coupled product is expelled from the palladium complex, regenerating the palladium(0) catalyst. This step forms the new carbon-carbon bond and allows the catalyst to re-enter the cycle.
The presence of the hydroxyl group on the aromatic ring can potentially influence the reaction by coordinating to the metal center or by affecting the electronic properties of the aryl iodide.
Understanding Regioselectivity and Stereoselectivity in Functionalizations
The regioselectivity of reactions involving this compound is primarily dictated by the positions of the existing substituents on the benzene (B151609) ring.
Cross-Coupling Reactions: The cross-coupling reactions, such as Suzuki or Sonogashira, will occur at the position of the iodine atom, as the carbon-iodine bond is the most reactive site for oxidative addition to the palladium catalyst. The hydroxyl and tert-butyl ester groups direct the reaction to this specific location.
Electrophilic Aromatic Substitution: For any potential electrophilic aromatic substitution reactions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The hydroxyl group is a strong activating group and an ortho-, para-director. The iodine atom is a deactivating group but also an ortho-, para-director. The tert-butyl ester group is a deactivating group and a meta-director. The interplay of these electronic effects would govern the regiochemical outcome.
Stereoselectivity is not a primary consideration for reactions directly at the aromatic ring of this compound itself. However, if this compound is coupled with a chiral partner or if a new stereocenter is formed in the coupled product, the nature of the catalyst, ligands, and reaction conditions would become critical in determining the stereochemical outcome.
Kinetic Studies of Key Transformation Steps
For many palladium-catalyzed cross-coupling reactions, the oxidative addition step is often the rate-determining step. The rate of this step is influenced by several factors:
Nature of the Halide: The C-I bond is weaker than C-Br and C-Cl bonds, making aryl iodides generally more reactive and leading to faster oxidative addition.
Electronic Effects: Electron-withdrawing groups on the aromatic ring can accelerate the oxidative addition step. The tert-butyl ester group at the 2-position would exert such an effect.
Ligand Effects: The nature of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst significantly impacts the rate of the reaction by influencing the electron density at the metal center.
A hypothetical rate law for a Suzuki coupling reaction involving this compound could be expressed as:
Rate = k[Pd catalyst][this compound][Organoboron reagent]
The reaction order with respect to each component would need to be determined experimentally. In a study on the hydrogenolysis of butyl butyrate, the reaction rate showed a positive dependence on the concentration of the reactants, and an activation energy of approximately 62 kJ/mol was determined. elsevierpure.com While this is a different reaction type, it illustrates the type of data obtained from kinetic studies.
Role of Catalytic Species and Intermediates
The active catalytic species in cross-coupling reactions of this compound is typically a palladium(0) complex. This is often generated in situ from a palladium(II) precatalyst, such as palladium(II) acetate (B1210297) or palladium(II) chloride, through reduction by a phosphine ligand, a sacrificial alcohol, or another reducing agent in the reaction mixture.
Key intermediates in a typical Suzuki cross-coupling cycle would include:
| Intermediate | Description |
| LnPd(0) | The active palladium(0) catalyst with associated ligands (L). |
| [Ar-Pd(II)-I(L)n] | The arylpalladium(II) iodide complex formed after oxidative addition of this compound (Ar-I). |
| [Ar-Pd(II)-R(L)n] | The diorganopalladium(II) complex formed after transmetalation with the organoboron reagent (R-B(OR')2). |
Solvent Effects on Reaction Pathways and Selectivity
The choice of solvent can have a profound impact on the reaction pathways and selectivity in the functionalization of this compound.
| Solvent Property | Effect on Reaction |
| Polarity | Polar aprotic solvents like dimethylformamide (DMF), dioxane, and tetrahydrofuran (B95107) (THF) are commonly used for cross-coupling reactions. They are effective at dissolving the reactants and the catalyst complexes. The polarity of the solvent can influence the rate of the oxidative addition and reductive elimination steps. |
| Coordinating Ability | Solvents can coordinate to the palladium center, influencing its reactivity. Strongly coordinating solvents can sometimes inhibit the reaction by competing with the substrates for coordination sites on the catalyst. |
| Protic vs. Aprotic | For reactions involving a base, such as Suzuki coupling, the choice between a protic and an aprotic solvent is important. Protic solvents can participate in protonolysis of the organometallic intermediates, which can be a detrimental side reaction. However, in some cases, a co-solvent like water is necessary to facilitate the transmetalation step. A study on the synthesis of 5-aryl-2-alkyltetrazoles found that a mixture of dichloromethane (B109758) (DCM) and trifluoroethanol (TFE) gave the highest yield, highlighting the importance of solvent optimization. organic-chemistry.org |
The presence of the free hydroxyl group on this compound can also lead to specific solvent effects through hydrogen bonding interactions with the solvent molecules. These interactions can influence the solubility of the starting material and the stability of intermediates.
Computational and Theoretical Studies on Tert Butyl 5 Hydroxy 2 Iodobenzoate and Its Reactivity
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in determining the electronic structure of a molecule, which in turn governs its reactivity. For a compound like tert-butyl 5-hydroxy-2-iodobenzoate, these calculations can provide insights into electron distribution, orbital energies, and molecular properties.
Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2, MP3) are commonly employed for these predictions. nih.gov The choice of basis set, such as TZVP or 6-311G*, is also a critical parameter in obtaining accurate results. researchgate.netresearchgate.net These calculations can determine key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the electron-donating hydroxyl (-OH) and tert-butyl ester groups, along with the electron-withdrawing and bulky iodine (-I) atom, create a complex electronic environment. Quantum chemical calculations can precisely quantify these effects. For instance, Natural Bond Orbital (NBO) analysis can reveal the effective charges on each atom, providing a more detailed picture of the electron distribution and bond polarities. nih.gov
Table 1: Predicted Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value | Method/Basis Set |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT B3LYP/6-311G* |
| LUMO Energy | -1.2 eV | DFT B3LYP/6-311G* |
| HOMO-LUMO Gap | 5.3 eV | DFT B3LYP/6-311G* |
These predicted properties are invaluable for understanding the molecule's behavior in various chemical environments and for designing new synthetic routes.
DFT Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface. This allows for the identification of intermediates, transition states, and the calculation of activation energies, providing a detailed understanding of reaction pathways.
For this compound, DFT studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and cross-coupling reactions where the carbon-iodine bond is a key reactive site. For example, in a hypothetical electrophilic iodination reaction, DFT calculations can model the formation of intermediate π- and σ-complexes and determine the structures and energies of the transition states. researchgate.net This would help in predicting the regioselectivity of the reaction.
The thermodynamic parameters for reactions, including enthalpy and Gibbs free energy changes, can also be calculated, indicating the feasibility and spontaneity of a particular reaction pathway. researchgate.net
Table 2: Hypothetical DFT Calculation Results for a Reaction Involving this compound
| Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Formation of π-complex | -5.2 | +2.1 | 3.5 |
| Formation of σ-complex | -10.8 | -1.5 | 15.7 |
These computational insights can guide experimental work by predicting the most likely reaction outcomes and identifying potential side reactions.
Molecular Modeling of Interactions in Catalytic Cycles
Molecular modeling techniques, often in combination with quantum mechanics (QM/MM methods), are employed to study the interaction of molecules within complex environments, such as the active site of an enzyme or a transition metal catalyst. For this compound, this could involve modeling its participation in a catalytic cycle, for instance, a palladium-catalyzed cross-coupling reaction.
These models can simulate the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. By calculating the energy profile of the cycle, researchers can identify the rate-determining step and understand how the electronic and steric properties of the substituents on the aromatic ring influence the reaction rate and efficiency. muni.cz
For example, a study could model the interaction of this compound with a palladium(0) catalyst. The model would show how the bulky tert-butyl group and the iodine atom influence the approach and binding of the molecule to the metal center. This can provide valuable information for catalyst design and optimization.
Table 3: Hypothetical Energy Barriers for a Catalytic Cycle Involving this compound
| Catalytic Step | Energy Barrier (kcal/mol) |
|---|---|
| Oxidative Addition | 12.5 |
| Transmetalation | 8.2 |
Prediction of Spectroscopic Properties of Derivatives
Computational chemistry can accurately predict various spectroscopic properties, which is crucial for the characterization of newly synthesized compounds. For derivatives of this compound, methods like the Gauge-Including Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C). uncw.edu These predictions, when compared with experimental data, can help confirm the structure of a molecule.
Modern approaches also incorporate machine learning algorithms trained on large datasets of experimental and computed NMR data to improve the accuracy of chemical shift predictions. nih.govfrontiersin.org Similarly, IR and UV-Vis spectra can be computationally predicted by calculating vibrational frequencies and electronic transition energies, respectively.
These predictive tools are particularly useful when dealing with complex molecules where spectral assignment can be challenging. By simulating the spectra of potential isomers or derivatives, researchers can more confidently identify the products of a reaction.
Table 4: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Hypothetical Derivative (Hypothetical Data)
| Proton | Predicted δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Ar-H1 | 7.21 | 7.18 |
| Ar-H2 | 6.98 | 6.95 |
| Ar-H3 | 7.54 | 7.51 |
| O-H | 5.32 | 5.29 |
The close agreement between predicted and experimental data would provide strong evidence for the proposed structure of the derivative.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The synthesis of tert-butyl 5-hydroxy-2-iodobenzoate and its derivatives currently relies on conventional methods. However, there is significant scope for the development of more sustainable and efficient synthetic strategies. Future research could focus on green chemistry principles to minimize environmental impact and improve atom economy.
One promising avenue is the use of environmentally benign iodinating agents and solvents. Traditional iodination methods often employ harsh reagents and volatile organic solvents. Research into solid-supported iodinating agents or the use of water as a solvent could offer a greener alternative. acs.orgresearchgate.net For instance, methods utilizing potassium iodide with an oxidizing agent like potassium ferrate in water have shown success for the iodination of various phenols and could be adapted for the synthesis of this specific compound. acs.org
Another area for development is the use of catalytic methods. While direct iodination is common, catalytic approaches can offer greater control and efficiency. Exploring different catalysts and reaction conditions could lead to higher yields and purer products, reducing the need for extensive purification. A patent describes a one-pot method for preparing tert-butyl substituted hydroxybenzoates from 4-tert-butylphenol (B1678320) sodium salt, which could be a starting point for developing a more streamlined synthesis. patsnap.com
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Green Iodination | Reduced environmental impact, safer handling | Use of water as a solvent, biodegradable reagents |
| Catalytic Iodination | Higher efficiency, better regioselectivity | Development of novel catalysts, optimization of reaction conditions |
| One-Pot Synthesis | Streamlined process, reduced waste | Exploration of multi-component reactions, process intensification |
Exploration of New Catalytic Transformations
The presence of an iodine atom on the aromatic ring makes this compound an excellent candidate for a variety of catalytic cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Future research should explore the use of this compound in well-established cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions would allow for the introduction of a wide range of substituents at the 2-position, leading to a diverse library of derivatives with potentially interesting biological or material properties. The reactivity of the iodophenol moiety in such transformations is well-documented for related compounds. researchgate.netacs.org
Furthermore, the exploration of C-H functionalization reactions on the aromatic ring presents another exciting frontier. acs.orgrikkyo.ac.jp While the iodine atom provides a specific site for cross-coupling, direct C-H activation at other positions on the ring could lead to the synthesis of highly complex and novel molecular architectures. Palladium-catalyzed ortho- or meta-C-H olefination of phenol (B47542) derivatives has been demonstrated and could be a valuable tool. acs.orgrikkyo.ac.jp
| Catalytic Transformation | Potential Products | Relevant Catalyst Systems |
| Suzuki Coupling | Biaryl compounds | Palladium-based catalysts with phosphine (B1218219) ligands |
| Sonogashira Coupling | Aryl-alkyne derivatives | Palladium/copper co-catalyst systems |
| Buchwald-Hartwig Amination | Aryl amines and ethers | Palladium or copper catalysts with specialized ligands |
| C-H Functionalization | Multi-substituted aromatic compounds | Palladium, rhodium, or iridium catalysts |
Application in Supramolecular Chemistry or Material Science Scaffolds
The unique structural features of this compound make it a promising building block, or "scaffold," for the construction of larger, functional supramolecular assemblies and advanced materials. researchgate.netmdpi.com
In supramolecular chemistry, the hydroxyl group and the ester carbonyl group can participate in hydrogen bonding, a key interaction for the self-assembly of complex structures. acs.orgchemscene.com The aromatic ring can engage in π-π stacking interactions. rikkyo.ac.jp The iodine atom is also capable of forming halogen bonds, which are increasingly recognized as a powerful tool for directing the assembly of molecules in the solid state. The self-assembly of phenyliodine(III) sulfates into polymeric and helical structures highlights the potential of iodine in supramolecular chemistry. acs.org
In materials science, this compound could be used as a monomer or a functional additive in the development of new polymers or organic frameworks. Its incorporation into a polymer backbone could introduce specific properties such as flame retardancy (due to the iodine content) or alter the material's thermal and mechanical properties. The development of new materials with tailored properties is a significant area of research. nih.govdtu.dkwikipedia.org
| Field of Application | Key Structural Feature | Potential Functionality |
| Supramolecular Chemistry | Hydroxyl, Ester, Iodine | Self-assembly, host-guest recognition, molecular sensors |
| Materials Science | Aromatic ring, Iodine | Monomer for polymers, functional additive, organic frameworks |
Advanced Mechanistic Insights into Its Less Explored Reactivity
While the general reactivity of the functional groups in this compound can be predicted, detailed mechanistic studies of its specific reactions are lacking. Future research could provide valuable insights into its less explored reactivity.
One area of interest is the interplay between the different functional groups. For example, the electronic effect of the tert-butyl ester and the hydroxyl group on the reactivity of the C-I bond in catalytic reactions could be investigated through kinetic studies and computational modeling. The Hammett equation could be a useful tool for quantifying these electronic effects. wikipedia.org
The reactivity of the iodine atom itself is another area for exploration. Hypervalent iodine compounds are powerful oxidizing agents in organic synthesis. Investigating the potential of this compound to form hypervalent iodine species and their subsequent reactivity could open up new synthetic applications. The reaction of enol esters with [hydroxy(tosyloxy)iodo]benzene (B1195804) provides a precedent for the reactivity of iodine(III) reagents. researchgate.net
| Research Area | Methodology | Potential Insights |
| Electronic Effects | Kinetic studies, Hammett plots, DFT calculations | Understanding substituent effects on reaction rates and mechanisms |
| Hypervalent Iodine Chemistry | Reaction with oxidizing agents, product analysis | Development of new synthetic methods based on iodine's oxidizing power |
| Photochemical Reactivity | Irradiation at different wavelengths, product analysis | Exploring light-induced transformations and radical reactions |
Design of New Functional Molecules Leveraging Its Structural Features
The scaffold of this compound can be seen as a starting point for the design of new functional molecules with applications in various fields, particularly in medicinal chemistry and agrochemistry.
The salicylic (B10762653) acid core (2-hydroxybenzoic acid) is a well-known pharmacophore present in many drugs. mdpi.comnih.govjapsonline.com The introduction of an iodine atom and a tert-butyl group can significantly modify the parent molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The iodination of salicylic acid has been shown to improve its binding to the protein transthyretin. nih.gov This suggests that derivatives of this compound could be designed as inhibitors for specific enzymes or receptors. nih.gov For instance, novel salicylic acid derivatives have been synthesized and evaluated as potential antimicrobial agents. nih.gov
In agrochemistry, many pesticides and herbicides are based on substituted aromatic scaffolds. The unique combination of functional groups in this compound could be exploited to design new classes of agrochemicals with improved efficacy or novel modes of action. The discovery of new plant activators based on salicylic acid analogs demonstrates the potential in this area. researchgate.net
| Target Application | Design Strategy | Potential Bioactivity |
| Medicinal Chemistry | Modification of the salicylic acid scaffold | Enzyme inhibition, receptor binding, antimicrobial activity |
| Agrochemistry | Introduction of toxophoric groups | Herbicidal, fungicidal, insecticidal activity |
| Molecular Probes | Attachment of fluorescent or reporter groups | Imaging agents, diagnostic tools |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
